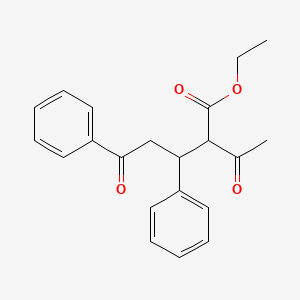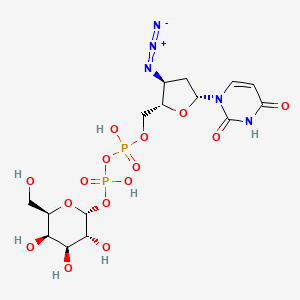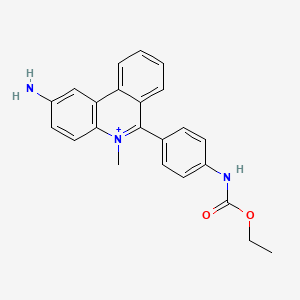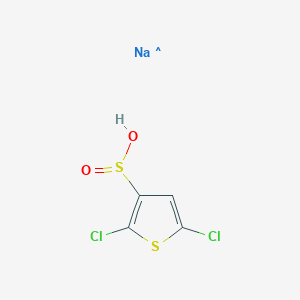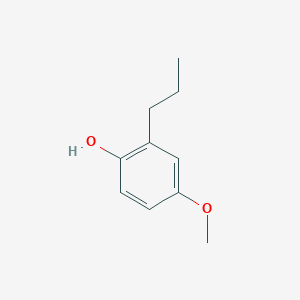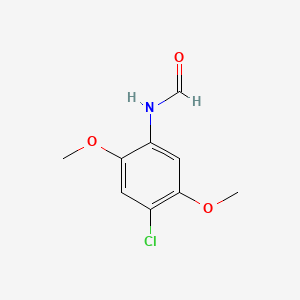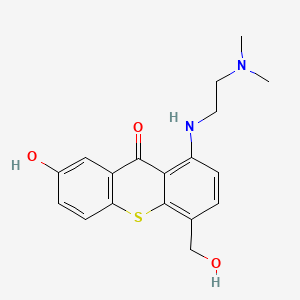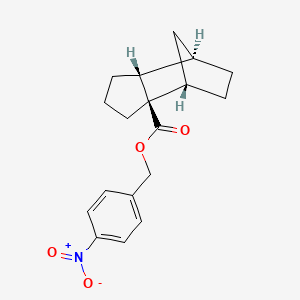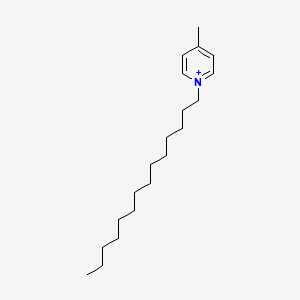
Miripirium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Miripirium chloride is typically synthesized through a quaternization reaction between myristyl chloride (1-chlorotetradecane) and gamma-picoline (4-methylpyridine). The reaction is carried out by heating the reactants at 145–150°C for a prolonged period, usually 8–12 hours . This process can be intensified using continuous flow synthesis, which reduces the reaction time to 45 minutes while maintaining high yield and purity .
Industrial Production Methods
In industrial settings, the continuous flow synthesis method is preferred due to its efficiency and scalability. This method involves the use of neat myristyl chloride and gamma-picoline in a high-pressure, high-temperature reactor, resulting in an atom-economical process with a low reactor footprint .
Chemical Reactions Analysis
Types of Reactions
Miripirium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce carboxylic acids.
Scientific Research Applications
Miripirium chloride has a wide range of applications in scientific research:
Chemistry: Used as a germicidal detergent and preservative in various chemical formulations.
Biology: Investigated as a preservative for vaccines, including the polio vaccine.
Medicine: Commonly used in injectable formulations for its antimicrobial properties.
Industry: Employed in the production of veterinary drugs and other pharmaceutical products.
Mechanism of Action
Miripirium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The quaternary ammonium group interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis . This mechanism is effective against a broad spectrum of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used as an antiseptic in mouthwashes and throat lozenges.
Dodecyltrimethylammonium chloride: Commonly used in industrial cleaning products.
Uniqueness
Miripirium chloride stands out due to its high efficacy as a preservative in injectable formulations and its ability to maintain stability under various conditions . Its continuous flow synthesis method also offers significant advantages in terms of efficiency and scalability .
Properties
CAS No. |
7631-49-4 |
|---|---|
Molecular Formula |
C20H36N+ |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
4-methyl-1-tetradecylpyridin-1-ium |
InChI |
InChI=1S/C20H36N/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21/h15-16,18-19H,3-14,17H2,1-2H3/q+1 |
InChI Key |
JDKRQGOIZPRQRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



